molecular formula C9H12ClNOS B2424758 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide CAS No. 879361-74-7

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide

Cat. No.: B2424758
CAS No.: 879361-74-7
M. Wt: 217.71
InChI Key: HOKKZQIVVHJFIS-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is an organic compound that belongs to the class of acetamides. It features a chloro group, a methyl group, and a thiophene ring, which are common motifs in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 2-chloroacetamide, N-methylamine, and 3-methylthiophene.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of reactants.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automation: Employing automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The thiophene ring can participate in oxidation and reduction reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, or alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation.

    Reducing Agents: Such as lithium aluminum hydride for reduction.

    Acids and Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The chloro group and thiophene ring may play crucial roles in binding to enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-methylacetamide: Lacks the thiophene ring.

    N-Methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the chloro group.

    2-Chloro-N-(3-methyl-thiophen-2-ylmethyl)-acetamide: Lacks the N-methyl group.

Uniqueness

2-Chloro-N-methyl-N-(3-methyl-thiophen-2-ylmethyl)-acetamide is unique due to the presence of both the chloro group and the thiophene ring, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-methyl-N-[(3-methylthiophen-2-yl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNOS/c1-7-3-4-13-8(7)6-11(2)9(12)5-10/h3-4H,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKKZQIVVHJFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN(C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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